molecular formula C9H13FN4 B11901196 1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane

1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane

Cat. No.: B11901196
M. Wt: 196.22 g/mol
InChI Key: YCTWNCRSCCDHCG-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of a fluoropyrimidine moiety in its structure makes it an interesting compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane typically involves the reaction of 5-fluoropyrimidine with 1,4-diazepane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diazepane, followed by nucleophilic substitution with 5-fluoropyrimidine . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow biocatalysis, which offers enhanced mass transfer and resource-efficient synthesis . This method utilizes immobilized enzymes in continuously operated reactors to achieve high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom in the pyrimidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced diazepane derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The diazepane ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoropyrimidin-2-yl)ethanol
  • 1-(5-Fluoropyrimidin-2-yl)ethanamine
  • 1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol

Uniqueness

1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane is unique due to its combination of a fluoropyrimidine moiety and a diazepane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13FN4

Molecular Weight

196.22 g/mol

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-1,4-diazepane

InChI

InChI=1S/C9H13FN4/c10-8-6-12-9(13-7-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2

InChI Key

YCTWNCRSCCDHCG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=N2)F

Origin of Product

United States

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